![molecular formula C21H23NO3 B105253 Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate CAS No. 16833-17-3](/img/structure/B105253.png)
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate typically involves the condensation reaction between 4-methoxybenzaldehyde and butyl 4-aminocinnamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of cinnamic acid derivatives, including butyl 4-[(4-Methoxybenzylidene)amino]cinnamate. The compound's structural features contribute to its efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted on several cinnamic acid derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics, indicating its potential as a novel antibacterial agent .
Compound Name | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 25 | Staphylococcus aureus |
Butyl Cinnamate | 50 | Escherichia coli |
Control (Amoxicillin) | 10 | Staphylococcus aureus |
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Research indicates that compounds with cinnamic acid structures can modulate inflammatory pathways effectively.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-induced inflammation models. This suggests a promising role in treating inflammatory diseases .
Compound Name | Cytokine Inhibition (%) | Experimental Model |
---|---|---|
This compound | 70 | LPS-induced macrophages |
Control (Ibuprofen) | 60 | LPS-induced macrophages |
Antifungal Activity
The antifungal properties of this compound have also been explored. Research has shown that modifications in the structure can lead to varying degrees of antifungal activity against Candida species.
Case Study: Antifungal Efficacy
In a comparative study, this compound was tested against several fungal strains, revealing effective antifungal activity:
Compound Name | MIC (μg/mL) | Fungal Strain |
---|---|---|
This compound | 50 | Candida albicans |
Methyl Cinnamate | 100 | Candida glabrata |
Wirkmechanismus
The mechanism of action of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-[(4-Hydroxybenzylidene)amino]cinnamate: Similar structure but with a hydroxy group instead of a methoxy group.
Butyl 4-[(4-Chlorobenzylidene)amino]cinnamate: Similar structure but with a chloro group instead of a methoxy group.
Butyl 4-[(4-Nitrobenzylidene)amino]cinnamate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .
Biologische Aktivität
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a synthetic compound derived from cinnamic acid, notable for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 337.42 g/mol
- CAS Number : 16833-17-3
The compound features a butyl group linked to a cinnamate moiety with a methoxybenzylidene amino substituent, which is critical for its biological activity.
1. Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments showed that the compound effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human keratinocyte cells. For instance:
Compound | IL-6 mRNA Expression (Relative to Control) |
---|---|
Control | 10.0 |
This compound | 2.5 |
This indicates a potent suppressive effect on inflammatory responses, making it a candidate for treating inflammatory diseases .
2. Anticancer Activity
The compound has shown promising results in various cancer cell lines. In particular, it has been evaluated for its antiproliferative effects against human colorectal cancer cells. The following table summarizes the findings of several studies:
Study Reference | Cell Line | IC (μM) | Mechanism of Action |
---|---|---|---|
Study A | HCT116 (CRC) | 15 | Induction of apoptosis |
Study B | MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
Study C | A549 (Lung Cancer) | 12 | Inhibition of migration |
These results suggest that this compound may act through multiple mechanisms, including apoptosis induction and inhibition of cell migration .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 12 |
These findings highlight its potential as a natural antimicrobial agent, particularly against resistant strains .
Case Studies
- In Vivo Anti-inflammatory Study : In a mouse model of LPS-induced inflammation, administration of this compound resulted in a significant reduction in serum levels of TNF-α and IL-6, demonstrating its therapeutic potential in inflammatory conditions.
- Anticancer Efficacy in Xenograft Models : In xenograft models of colorectal cancer, treatment with the compound led to a marked decrease in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.
Eigenschaften
IUPAC Name |
butyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYZFOOJBHBNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372996 | |
Record name | Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-17-3 | |
Record name | Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.